molecular formula C11H8BrN3 B13707967 2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine

2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine

Katalognummer: B13707967
Molekulargewicht: 262.10 g/mol
InChI-Schlüssel: SUEDPWFHIZANQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32632774 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32632774 involves a series of chemical reactions that require specific reagents and conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the preparation method of MFCD32632774 is designed to be simple and efficient. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the compound. The industrial method also focuses on the stability and solubility of the final product, making it suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32632774 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

MFCD32632774 has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of MFCD32632774 involves its interaction with specific molecular targets and pathways in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to MFCD32632774 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

What sets MFCD32632774 apart from similar compounds is its specific structure and the unique properties it imparts. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective .

Eigenschaften

Molekularformel

C11H8BrN3

Molekulargewicht

262.10 g/mol

IUPAC-Name

8-bromo-5H-indeno[1,2-d]pyrimidin-2-amine

InChI

InChI=1S/C11H8BrN3/c12-8-2-1-6-3-7-5-14-11(13)15-10(7)9(6)4-8/h1-2,4-5H,3H2,(H2,13,14,15)

InChI-Schlüssel

SUEDPWFHIZANQO-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=C(C=C2)Br)C3=NC(=NC=C31)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.